molecular formula C12H14N2O B1331998 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1135-80-4

1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B1331998
CAS No.: 1135-80-4
M. Wt: 202.25 g/mol
InChI Key: BGYVTOPASJGSEB-UHFFFAOYSA-N
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Description

1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a quinazolinone derivative with a cyclopentane-containing reagent in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the quinazolinone moiety.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazolinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated spirocyclic compounds.

Scientific Research Applications

1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Uniqueness: 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one is unique due to its specific spirocyclic structure and the presence of a quinazolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYVTOPASJGSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361172
Record name 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-80-4
Record name 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the synthesis method described in the research paper environmentally friendly?

A1: The research paper highlights a novel method for synthesizing 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one derivatives using tannic acid (TA) as a catalyst []. Tannic acid is a naturally occurring polyphenol found in various plants, making it a readily available and renewable resource. The use of TA as a catalyst offers several environmental advantages:

  • Green solvent: The reaction utilizes an aqueous ethanol mixture as the solvent []. Ethanol is considered a greener solvent compared to many traditional organic solvents due to its lower toxicity and biodegradability.

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